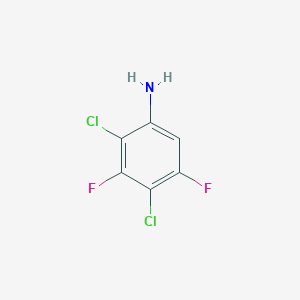

2,4-Dichloro-3,5-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYFSYCXGWMSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544813 | |

| Record name | 2,4-Dichloro-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50408-95-2 | |

| Record name | 2,4-Dichloro-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3,5-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3,5-difluoroaniline is a halogenated aromatic amine of significant interest in the fields of agrochemicals and medicinal chemistry. Its rigid structure, substituted with both chlorine and fluorine atoms, imparts unique electronic and lipophilic properties that make it a valuable building block in the synthesis of complex organic molecules. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights based on analogous structures. A thorough understanding of these properties is critical for its effective utilization in synthesis, for the development of analytical methods, and for predicting its behavior in biological and environmental systems.

The primary and most well-documented application of this compound is as a key intermediate in the manufacture of Teflubenzuron[1], a benzoylurea insecticide that inhibits chitin synthesis in insects[1]. The unique substitution pattern of the aniline ring is crucial for the biological activity of the final product. Beyond this, its structural motifs suggest potential applications in the development of novel pharmaceuticals and advanced materials.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting the compound's behavior in various solvents and for designing appropriate experimental conditions for its use.

| Property | Value | Source(s) |

| CAS Number | 83121-15-7 | [2] |

| Molecular Formula | C₆H₃Cl₂F₂N | [2] |

| Molecular Weight | 197.99 g/mol | [2] |

| Appearance | White to gray or brown crystalline powder | [3] |

| Melting Point | 72 - 77 °C | [3] |

| Boiling Point | 268.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.596 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol | [2] |

| pKa | 1.15 ± 0.10 (Predicted) | [2] |

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the aromatic proton and a broad signal for the amine protons.

-

Aromatic Region: The single aromatic proton (H-6) would likely appear as a triplet or a more complex multiplet due to coupling with the two adjacent fluorine atoms. Its chemical shift would be influenced by the electron-withdrawing effects of the four halogen substituents.

-

Amine Protons: The -NH₂ protons would typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns dictated by the attached halogens. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants, while smaller two- and three-bond couplings will also be observed.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. Two distinct resonances are expected for the two non-equivalent fluorine atoms (at C-3 and C-5). The chemical shifts and coupling patterns will provide valuable information about the electronic environment of each fluorine atom.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group and the substituted aromatic ring.

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[4].

-

N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1580-1650 cm⁻¹[4].

-

C-N Stretching: The aromatic C-N stretching vibration usually occurs in the 1250-1335 cm⁻¹ region[4].

-

Aromatic C=C Stretching: Several bands in the 1400-1600 cm⁻¹ region will be indicative of the aromatic ring.

-

C-Halogen Stretching: The C-Cl and C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be a suitable technique.

-

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (197.99). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with M+2 and M+4 peaks having relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.

-

Fragmentation Pattern: Common fragmentation pathways for halogenated anilines include the loss of a halogen atom (Cl or F) and the loss of HCN from the aromatic ring. The fragmentation pattern can provide valuable structural information.

Analytical Methodologies

The purity and identity of this compound are critical for its use as a synthetic intermediate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.

Experimental Protocol: HPLC-UV Analysis

-

Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically used. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape.

-

Detection: UV detection at a wavelength around 254 nm is generally effective for aromatic compounds.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like halogenated anilines.

Experimental Protocol: GC-MS Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector at a temperature of around 250 °C.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 70 °C) to a high final temperature (e.g., 280 °C) is used to elute the analyte and any impurities.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected molecular weight and fragments.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Caption: Workflow for GC-MS analysis of this compound.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the amino group and the halogenated aromatic ring.

-

Amine Group Reactivity: The amino group can undergo typical reactions of anilines, such as acylation, alkylation, and diazotization. The electron-withdrawing nature of the four halogen substituents will decrease the basicity of the amine compared to aniline.

-

Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the halogen atoms. Nucleophilic aromatic substitution is possible but would require harsh reaction conditions.

-

Stability: The compound is generally stable under normal storage conditions, kept in a dark place under an inert atmosphere at room temperature[2]. Thermal decomposition may generate toxic fumes of carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides[5].

-

Degradation: As an intermediate in the synthesis of Teflubenzuron, its environmental fate is linked to the degradation of the parent pesticide. Studies on the degradation of Teflubenzuron have shown that this compound can be a degradation product, formed through the hydrolysis of the urea linkage[6]. Further degradation of this aniline in the environment would likely proceed through microbial action.

Synthesis Overview

A common synthetic route to this compound involves a two-step process starting from 2,4-difluoronitrobenzene.

-

Chlorination: 2,4-difluoronitrobenzene is chlorinated to produce 3,5-dichloro-2,4-difluoronitrobenzene. This step is crucial for establishing the correct substitution pattern.

-

Reduction: The nitro group of 3,5-dichloro-2,4-difluoronitrobenzene is then reduced to an amine, yielding the final product, this compound. This reduction is typically carried out using catalytic hydrogenation.

Caption: A simplified two-step synthesis of this compound.

Conclusion

This compound is a specialized chemical with important applications in the agrochemical industry and potential for use in other areas of chemical synthesis. This guide has provided a detailed overview of its physicochemical properties, drawing on both available data and predictive analysis. A comprehensive understanding of its spectral characteristics, analytical methodologies, reactivity, and synthesis is essential for its safe and effective use in research and development. As a key building block, further experimental investigation into its properties, particularly its pKa, LogP, and detailed spectral data, would be of great value to the scientific community.

References

-

Teflubenzuron (Ref: CME 13406). AERU - University of Hertfordshire. [Link]

-

TRANSFORMATION OF THE INSECTICIDE TEFLUBENZURON BY MICROORGANISMS. [Link]

-

IR Spectroscopy Tutorial: Amines. [Link]

-

teflubenzuron Chemical name: IUPAC: 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6 - Food and Agriculture Organization of the United Nations. [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]

-

Teflubenzuron Techn min 98% - Simonis BV. [Link]

-

3,5-Dichloro-2,4-difluoroaniline. [Link]

Sources

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2,4-Dichloro-3,5-difluoroaniline

Introduction

Welcome, researchers and drug development professionals. In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the unambiguous structural confirmation of intermediates is a cornerstone of procedural safety and success. 2,4-Dichloro-3,5-difluoroaniline, a polysubstituted aromatic amine, represents a class of molecule where complex substitution patterns can pose significant challenges to routine analysis. Its analogues are known intermediates in the synthesis of specialized chemicals, making a robust analytical framework for its characterization essential.[1][2]

As a Senior Application Scientist, I can attest that Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of such molecules. However, the absence of a complete, published reference spectrum for this compound in common databases necessitates a more fundamental, predictive, and methodological approach.

This guide is designed not merely to present data, but to provide you with the strategic workflow and foundational principles required to acquire, interpret, and validate the NMR spectra of this compound and structurally related compounds. We will delve into the prediction of its spectral features, outline a comprehensive experimental protocol for data acquisition, and detail a self-validating strategy for complete spectral assignment.

PART 1: Predictive Analysis of NMR Spectra

Given the specific substitution pattern of this compound, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are based on established substituent chemical shift (SCS) effects and known coupling constant ranges in halogenated aromatic systems.[3][4][5]

Predicted ¹H NMR Spectrum

The molecule has two distinct proton environments: the single aromatic proton (H-6) and the two amine protons (-NH₂).

-

Aromatic Proton (H-6): This proton is flanked by a chlorine atom and the amino group. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent chlorine and the electron-donating nature of the amino group. We predict this signal to appear in the aromatic region. Critically, H-6 will exhibit spin-spin coupling to the two nearby fluorine nuclei, F-5 (meta) and F-3 (para). Long-range H-F coupling is common, with typical meta-coupling (⁴JHF) values around 3-8 Hz and para-coupling (⁵JHF) being smaller, often 0-3 Hz.[6][7] This will likely result in a complex multiplet, specifically a doublet of doublets.

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. The signal will typically be broad and may not show coupling to other nuclei.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 6.8 - 7.2 | dd (doublet of doublets) | ⁴J(H-F) ≈ 3-8 Hz, ⁵J(H-F) ≈ 0-3 Hz |

| -NH₂ | 3.5 - 5.5 (variable) | br s (broad singlet) | N/A |

Predicted ¹³C NMR Spectrum

The molecule has six unique carbon atoms. Proton-decoupled ¹³C NMR will show six distinct signals. The most significant feature will be the large one-bond and smaller multi-bond couplings between the carbon and fluorine atoms.[8][9]

-

Carbons bonded to Fluorine (C-3, C-5): These will exhibit very large one-bond C-F coupling constants (¹JCF), typically in the range of 240-320 Hz, appearing as doublets.[10]

-

Carbons bonded to Chlorine (C-2, C-4): The chemical shifts will be influenced by the electronegativity of chlorine.

-

Carbon bonded to Nitrogen (C-1): This carbon will be significantly influenced by the amino group.

-

Carbon bonded to Hydrogen (C-6): This will be the only carbon to show a signal in a DEPT-135 experiment as a positive peak (CH). It will also exhibit multi-bond C-F couplings.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-NH₂) | 140 - 150 | t (triplet) or dd (doublet of doublets) |

| C-2 (-Cl) | 115 - 125 | dd (doublet of doublets) |

| C-3 (-F) | 150 - 160 | d (¹JCF ≈ 250 Hz) |

| C-4 (-Cl) | 110 - 120 | dd (doublet of doublets) |

| C-5 (-F) | 145 - 155 | d (¹JCF ≈ 250 Hz) |

| C-6 (-H) | 115 - 125 | dd (doublet of doublets) |

Predicted ¹⁹F NMR Spectrum

With two chemically non-equivalent fluorine atoms, the ¹⁹F NMR spectrum is expected to show two distinct signals.[11] The chemical shifts are sensitive to the surrounding substituents.[12][13]

-

F-3 and F-5: Each fluorine signal will be split by the other fluorine through a three-bond coupling (³JFF), which is typically in the range of 5-20 Hz for meta-related fluorines. Each will also be split by the H-6 proton. F-5 will show a larger meta-coupling (⁴JHF), while F-3 will show a smaller para-coupling (⁵JHF).[6][14] This results in each fluorine signal appearing as a doublet of doublets.

| Fluorine | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -120 to -140 | dd | ³J(F-F) ≈ 5-20 Hz, ⁵J(H-F) ≈ 0-3 Hz |

| F-5 | -130 to -150 | dd | ³J(F-F) ≈ 5-20 Hz, ⁴J(H-F) ≈ 3-8 Hz |

PART 2: Experimental Protocol for NMR Data Acquisition

This section provides a field-proven, step-by-step methodology for acquiring high-quality NMR data for this compound. The causality behind each step is explained to ensure robust and reproducible results.

Step 1: Sample Preparation (The Foundation of Quality Data)

The quality of your NMR data is fundamentally limited by the quality of your sample.[15]

-

Massing the Sample: Weigh approximately 10-15 mg of the purified compound for ¹H NMR and a comprehensive 2D NMR dataset. If only ¹³C NMR is required, a higher concentration of 30-50 mg is advisable due to the lower natural abundance of the ¹³C isotope.[16]

-

Solvent Selection: Chloroform-d (CDCl₃) is the recommended starting solvent. Its non-polar nature is well-suited for halogenated aromatic compounds, and it has a minimal residual proton signal.[16] For observing the -NH₂ protons without exchange broadening, or if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[17] Causality: Performing the dissolution in a separate vial ensures complete solubilization before transfer and makes the next step easier. Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[18] Causality: This filtration step is critical. It removes any microscopic particulate matter that would severely degrade the magnetic field homogeneity (shimming), leading to broad, poorly resolved peaks.

-

Tube Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation. Before insertion into the spectrometer, wipe the lower portion of the tube with a lint-free tissue dampened with isopropanol to remove any grease or dust.[19]

Step 2: Data Acquisition Workflow

This workflow is designed as a self-validating system, where each experiment builds upon the last to construct a complete and unambiguous structural picture.[20][21]

-

¹H Scout Spectrum: Acquire a quick, standard ¹H NMR spectrum. This confirms the sample is correct, assesses its purity, and allows for optimization of spectral width and transmitter offset for subsequent experiments.

-

¹³C and DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum. The DEPT-135 experiment is run in parallel; its primary function is to differentiate carbon types: CH/CH₃ signals appear positive, while CH₂ signals are negative. In this case, it will definitively identify the C-6 carbon as a positive signal.

-

¹⁹F Spectrum: Acquire a standard ¹⁹F spectrum. This is a highly sensitive nucleus, and this experiment will quickly confirm the presence and electronic environment of the two fluorine atoms.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment.[22] It correlates each proton signal with the carbon to which it is directly attached (one-bond correlation). For this molecule, it will provide an unambiguous link between the H-6 signal and the C-6 signal.[23]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[24] It is the key to assembling the molecular skeleton. For instance, the H-6 proton should show correlations to C-1, C-2, C-4, and C-5, definitively placing it within the ring structure.

-

2D H-H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[22] For this specific molecule, it is of limited use as there is only one aromatic proton, but in related analogues with more protons, it is essential for identifying adjacent protons.

PART 3: Strategy for Spectral Assignment and Structure Verification

The power of the multi-spectrum approach lies in its ability to create a self-validating network of correlations. Any proposed structure must be consistent with all observed data.

The Assignment Workflow

-

Anchor Point Identification: The HSQC spectrum provides the primary anchor. It will show a single cross-peak, definitively connecting the ¹H signal of H-6 to the ¹³C signal of C-6.

-

Building the Framework with HMBC: From the now-assigned H-6 proton, trace its long-range correlations in the HMBC spectrum. You should observe cross-peaks to the carbons at positions 1, 2, 4, and 5. This confirms the connectivity around the ring. The amine protons (-NH₂), if visible as a sharp peak (e.g., in DMSO), would show HMBC correlations to C-1 and C-2, locking in the position of the amino group.

-

Assigning Quaternary and Halogenated Carbons:

-

The two carbons showing large ¹JCF splittings in the 1D ¹³C spectrum are C-3 and C-5.

-

The HMBC correlations from H-6 to C-4 and C-5 will help distinguish between them.

-

The remaining unassigned carbons are C-1, C-2, C-3, and C-4. Their final assignment is made by considering all observed HMBC correlations and known substituent effects. For example, C-1 is typically downfield due to the attached nitrogen.

-

-

Cross-Validation with ¹⁹F Data: The couplings observed in the ¹⁹F spectrum must align with the determined structure. The observation of two distinct fluorine signals, each split by the other (³JFF) and by H-6 (⁴JHF and ⁵JHF), provides the final layer of confirmation.

Visualization of the Correlation Network

The expected 2D NMR correlations form a unique fingerprint for the this compound structure.

Conclusion

While a readily available reference spectrum for this compound is elusive, its structure can be unequivocally confirmed through a systematic and logical application of modern NMR techniques. This guide provides the predictive framework and experimental blueprint necessary for any researcher or drug development professional to confidently undertake this analysis. By focusing on a comprehensive data acquisition workflow—combining 1D ¹H, ¹³C, and ¹⁹F with 2D HSQC and HMBC experiments—one creates a self-validating dataset. This methodical approach not only ensures the correct structural assignment for this specific molecule but also serves as a robust template for the characterization of other novel, complex aromatic compounds.

References

-

Blackwell, J. T., & Ciavarino, J. A. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 41(22), 3583–3586. [Link]

-

O'Hagan, D. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of St Andrews. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (Patent No. CN101693701A).

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved January 22, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 22, 2026, from [Link]

-

Kaschabek, S. R., & Reineke, W. (1995). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. FEMS Microbiology Letters, 126(3), 267-272. [Link]

-

Kaszynski, P., & Douglass, A. G. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 22, 2026, from [Link]

-

University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Retrieved January 22, 2026, from [Link]

-

Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 39(8), 491-503. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Process for producing 3,5-difluoroaniline. (Patent No. EP0497213A2).

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved January 22, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 22, 2026, from [Link]

-

Powers, D. C., & Siegel, D. S. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 81(19), 9110-9114. [Link]

-

Kwan, E. E. (n.d.). 2D NMR Solutions. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline. (Patent No. US5965775A).

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 22, 2026, from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

-

University of York. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved January 22, 2026, from [Link]

-

Griffiths, L. (2010). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. Retrieved January 22, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 22, 2026, from [Link]

-

Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved January 22, 2026, from [Link]

-

Perumal, S., Ganesan, S., & Chandrasekaran, R. (1988). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 293-301. [Link]

-

Chem LibreTexts. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 22, 2026, from [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

Chem LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved January 22, 2026, from [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99-103. [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 22, 2026, from [Link]

Sources

- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 2. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. sfu.ca [sfu.ca]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. ulethbridge.ca [ulethbridge.ca]

- 21. ekwan.github.io [ekwan.github.io]

- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 23. youtube.com [youtube.com]

- 24. web.uvic.ca [web.uvic.ca]

IR and mass spectrometry of 2,4-Dichloro-3,5-difluoroaniline

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-3,5-difluoroaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output. We detail field-proven protocols for sample analysis, interpret the resulting spectra with reference to first principles, and predict characteristic fragmentation pathways. The methodologies and interpretations presented herein are structured to serve as a self-validating framework for the structural elucidation and confirmation of this and similar halogenated aromatic amines.

Introduction to this compound

This compound is a polysubstituted aromatic amine. Its structure, featuring an aniline core with chlorine and fluorine atoms at specific positions, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agricultural chemicals. The precise arrangement of electron-withdrawing halogen substituents and the electron-donating amino group creates a unique electronic and steric environment, which is directly reflected in its spectroscopic signature.

Molecular Structure and Properties:

-

Molecular Formula: C₆H₃Cl₂F₂N

-

Molecular Weight (Monoisotopic): 196.96 Da (for ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N)

-

Molecular Weight (Average): 198.00 g/mol

-

Core Structure: Aniline (aminobenzene)

-

Substituents:

-

Amino (-NH₂) at C1

-

Chloro (-Cl) at C2 and C4

-

Fluoro (-F) at C3 and C5

-

The accurate characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This guide establishes the foundational IR and MS data for confident identification.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, covalent bonds absorb energy at specific frequencies corresponding to their natural modes of vibration (stretching, bending, scissoring, etc.).[1][2] This provides a unique "fingerprint" of the functional groups present.

Experimental Protocol: Fourier Transform Infrared (FTIR) with Attenuated Total Reflectance (ATR)

FTIR-ATR is the method of choice for its speed, minimal sample preparation, and high-quality data for solid and liquid samples. The protocol is designed to be self-validating by including essential background and cleaning steps.

Methodology:

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has reached thermal equilibrium.

-

Crystal Cleaning: Meticulously clean the ATR diamond crystal surface with a lint-free wipe soaked in ACS-grade isopropanol or acetone. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: Collect a background spectrum of the clean, empty crystal. This is a critical step to computationally subtract the absorbance of ambient air (CO₂ and H₂O vapor) from the sample spectrum, ensuring that the final spectrum is solely that of the analyte.

-

Sample Application: Place a small amount (typically 1-2 mg) of solid this compound directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Post-Analysis Cleaning: Thoroughly clean the ATR crystal as described in Step 2.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is dominated by vibrations from the N-H, C-H, C=C, C-N, C-F, and C-Cl bonds. The electron-withdrawing nature of the halogens and the resonance effect of the amino group influence the exact position and intensity of these bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Authoritative Grounding |

| 3450 - 3350 | N-H Asymmetric Stretch | Medium | Primary aromatic amines exhibit two distinct N-H stretching bands. The higher frequency band is the asymmetric stretch.[3][4] |

| 3380 - 3280 | N-H Symmetric Stretch | Medium | The lower frequency band corresponds to the symmetric N-H stretch. Hydrogen bonding can broaden these peaks.[3][5] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | The stretching vibration of the C-H bond on the aromatic ring typically appears above 3000 cm⁻¹.[6] |

| 1650 - 1580 | N-H Scissoring (Bending) | Strong | This bending vibration is characteristic of primary amines and is often a strong, sharp absorption.[3][7] |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | The benzene ring exhibits several stretching vibrations in this region. The specific pattern can be indicative of the substitution pattern.[6][8] |

| 1360 - 1000 | C-F Stretch | Strong | The C-F bond is highly polar, resulting in a strong absorption. The exact position is sensitive to the molecular environment; for aromatic fluorides, this is the expected range.[9][10] |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | The stretching of the C-N bond in aromatic amines is typically strong and found at a higher frequency than in aliphatic amines.[3] |

| 850 - 550 | C-Cl Stretch | Strong | The C-Cl stretching vibration appears in the lower frequency "fingerprint" region of the spectrum.[6][11][12] |

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a powerful technique that bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides a detailed structural puzzle of the original molecule.[13][14]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

GC-MS is the ideal platform for analyzing volatile and semi-volatile compounds like this compound, providing both separation and structural identification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC-MS System Configuration:

-

Injector: Split/splitless, set to 250 °C.

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Mass Spectrometer Settings (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

Fragmentation Pathway Analysis

The key to interpreting the EI-MS spectrum lies in understanding the stability of the resulting ions and the characteristic isotopic patterns of the elements involved.

The Molecular Ion (M⁺˙) and Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[15][16] A molecule containing two chlorine atoms will therefore exhibit a highly characteristic cluster of three peaks for the molecular ion and its fragments:

-

M⁺˙: Contains two ³⁵Cl atoms.

-

(M+2)⁺˙: Contains one ³⁵Cl and one ³⁷Cl atom.

-

(M+4)⁺˙: Contains two ³⁷Cl atoms.

The relative intensity of these peaks follows a predictable ratio. For two chlorine atoms, this ratio is approximately 9:6:1 , providing an unequivocal indicator of a dichloro-substituted compound.[17] For this compound, the molecular ion cluster will appear at m/z 197, 199, and 201 .

Predicted Fragmentation Pathways: The 70 eV ionization energy imparts significant excess energy, leading to bond cleavages. The most probable fragmentations involve the loss of stable neutral species or radicals.

Caption: Predicted EI fragmentation of this compound.

-

Loss of a Chlorine Radical (α-Cleavage): The most common initial fragmentation for alkyl and aryl halides is the loss of a halogen radical.[18] This would result in a fragment ion cluster at m/z 162 and 164 . This is often a very prominent peak.

-

Loss of Hydrogen Chloride (HCl): Elimination of a stable neutral molecule like HCl is also a favorable pathway, leading to a radical cation at m/z 161 and 163 .

-

Loss of Hydrogen Cyanide (HCN): Following the initial loss of a chlorine atom, the resulting aniline-like cation can lose HCN, a characteristic fragmentation for aromatic amines. This would produce a fragment at m/z 135 and 137 .

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 197, 199, 201 | [C₆H₃Cl₂F₂N]⁺˙ | Molecular ion (M⁺˙). Exhibits the characteristic ~9:6:1 intensity ratio for two chlorine atoms. |

| 162, 164 | [M - Cl]⁺ | Loss of a chlorine radical. The remaining fragment still contains one chlorine atom, showing a ~3:1 isotope pattern. |

| 161, 163 | [M - HCl]⁺˙ | Loss of neutral HCl. The remaining fragment still contains one chlorine atom. |

| 135, 137 | [M - Cl - HCN]⁺ | Subsequent loss of HCN from the [M - Cl]⁺ fragment. |

Integrated Spectroscopic Workflow

Neither IR nor MS alone can definitively prove a structure. However, when used in concert, they provide orthogonal and confirmatory data. IR identifies the functional groups present (the "what"), while MS provides the total mass and pieces of the molecular puzzle (the "how it's connected").

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

The structural identity of this compound can be confidently established through the combined application of IR spectroscopy and mass spectrometry. The key spectroscopic identifiers are:

-

In the IR spectrum: The presence of two N-H stretching bands (~3450-3280 cm⁻¹), a strong N-H bending vibration (~1650-1580 cm⁻¹), and strong absorptions corresponding to C-F (~1360-1000 cm⁻¹) and C-Cl (~850-550 cm⁻¹) bonds.

-

In the mass spectrum: A molecular ion cluster at m/z 197, 199, and 201 with a characteristic 9:6:1 intensity ratio, confirming the presence of two chlorine atoms. This is further supported by predictable fragment ions corresponding to the loss of Cl, HCl, and HCN.

This guide provides the foundational analytical framework and expected data, enabling researchers to verify the identity and purity of this important chemical intermediate with a high degree of certainty.

References

-

Master Organic Chemistry. (2016). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4-Dichloroaniline. National Center for Biotechnology Information. [Link]

-

Wade, Jr., L.G. (2003). The features of IR spectrum. Pearson Education Inc. [Link]

-

Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. [Link]

-

NIST. 2,4-Difluoroaniline. NIST Chemistry WebBook. [Link]

-

Wikipedia. Carbon–fluorine bond. [Link]

-

SpectraBase. 3,5-Difluoroaniline. Wiley. [Link]

-

Wikipedia. Isotopes of chlorine. [Link]

-

NIST. 3,5-Difluoroaniline. NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder. IR: amines. Organic Chemistry at CU Boulder. [Link]

-

Rasayan Journal of Chemistry. (2009). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. [Link]

-

The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. [Link]

-

NIST. Aniline, 2,5-dichloro-, hydrochloride. NIST Chemistry WebBook. [Link]

-

University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of Colorado Boulder. IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

-

USGS. Periodic Table--Chlorine. U.S. Geological Survey. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

-

Canadian Journal of Chemistry. (1969). On the characteristic vibrations of the NH2 group. [Link]

-

Canadian Science Publishing. (1971). Fermi Resonance of Infrared Vibrations in the —NH2 Groups of Polynucleotides. [Link]

-

National Isotope Development Center. Chlorine. [Link]

-

Michigan State University. Infrared Spectroscopy. Department of Chemistry. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1,1-dichloroethane. [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

-

IUPAC. Chlorine. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

NIST. 2,4-Difluoroaniline. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]

-

PubChem. 5-Chloro-2,4-difluoroaniline. National Center for Biotechnology Information. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. whitman.edu [whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 16. Chlorine | NIDC: National Isotope Development Center [isotopes.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to 2,4-Dichloro-3,5-difluoroaniline (CAS: 50408-95-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dichloro-3,5-difluoroaniline is a halogenated aromatic amine, a specialized chemical building block with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring both chloro and fluoro groups at specific positions—imparts distinct physicochemical properties that are of considerable interest for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, safety protocols, and its emerging role as a key intermediate in the development of novel therapeutics.

Core Chemical Identity and Properties

Correctly identifying the specific isomer is critical, as its properties and reactivity are distinct from its positional isomers, such as the more commercially prevalent 3,5-dichloro-2,4-difluoroaniline (CAS: 83121-15-7).

The precise arrangement of electron-withdrawing halogen substituents on the aniline ring significantly influences the compound's reactivity, pKa, and metabolic stability, making it a valuable synthon for drug discovery programs.[1][2] The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, while the chlorine atoms provide reactive sites for further synthetic modifications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50408-95-2 | [3][4][5] |

| Molecular Formula | C₆H₃Cl₂F₂N | [3] |

| Molecular Weight | 198.00 g/mol | [4] |

| IUPAC Name | This compound | [] |

| Synonyms | 3,5-Difluoro-2,4-dichloroaniline | [] |

| Appearance | Crystalline Solid | [7] |

| Purity | Typically ≥97% | [3] |

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted anilines like this compound requires a strategic, multi-step approach to control the regioselectivity of the halogenation. While specific, detailed public-domain syntheses for this exact isomer are not as widespread as for its agrochemical counterpart, a logical synthetic pathway can be constructed based on established principles of aromatic chemistry. A plausible route involves the controlled halogenation of a difluoro-aniline or difluoronitrobenzene precursor.

The primary challenge in such syntheses is managing the directing effects of the amine (or nitro) group and the existing halogens to install the incoming substituents at the desired positions, avoiding the formation of undesired isomers.[8]

Conceptual Synthesis Workflow

A common strategy for producing halogenated anilines involves the nitration of a suitable precursor, followed by controlled halogenation and subsequent reduction of the nitro group.[9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. labsolu.ca [labsolu.ca]

- 4. 50408-95-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - Wikidata [wikidata.org]

- 7. labproinc.com [labproinc.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2,4-Dichloro-3,5-difluoroaniline in Common Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of 2,4-Dichloro-3,5-difluoroaniline in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental protocols to empower researchers in their laboratory work.

Executive Summary

This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility profile is a critical parameter influencing reaction kinetics, purification strategies such as crystallization, and formulation development. This guide navigates the theoretical underpinnings of solubility and provides actionable experimental workflows for its determination. We will explore the physicochemical properties of the target molecule, the principles of solvent selection, and detailed methodologies for accurate solubility measurement.

Physicochemical Characterization of this compound

A thorough understanding of the solute's molecular properties is paramount to predicting its solubility. Key characteristics of this compound are outlined in Table 1. The presence of an amino group (-NH2) allows for hydrogen bonding, while the halogen substituents (chlorine and fluorine) contribute to the molecule's polarity and molecular weight.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,5-Dichloro-2,4-difluoroaniline | 2,4-Difluoroaniline | 3,5-Difluoroaniline | 2,4-Dichloroaniline |

| CAS Number | 50408-95-2 | 83121-15-7[1][2] | 367-25-9 | 372-39-4[3] | 554-00-7[4] |

| Molecular Formula | C₆H₃Cl₂F₂N[5] | C₆H₃Cl₂F₂N[1][2] | F₂C₆H₃NH₂ | C₆H₅F₂N[3] | C₆H₅Cl₂N[4] |

| Molecular Weight | 198.0 g/mol [5] | 198.0 g/mol [1][2] | 129.11 g/mol | 129.11 g/mol [3] | 162.02 g/mol |

| Melting Point | Not available | ~75 °C[1][2] | -7.5 °C | 37-41 °C[3] | 63-64 °C[4] |

| Boiling Point | Not available | 268.1 °C[1] | 170 °C | ~80 °C[3] | 245 °C[4] |

| Appearance | White to Gray to Brown powder/crystal[2] | Crystalline solid[1] | Liquid | White crystalline powder[3] | White to beige crystals[4] |

| Predicted Solubility | Soluble in Methanol[2] | Not specified | Not specified | Not specified | Limited solubility in water; soluble in alcohol and ether[4] |

Note: Data for the target compound is limited. Properties of structurally similar molecules are provided for comparative purposes.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6][7] This concept suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its polarity, hydrogen bonding capability, and dispersion forces when selecting an appropriate solvent.

Polarity

The asymmetrical arrangement of electron-withdrawing halogen atoms and the electron-donating amino group imparts a significant dipole moment to the molecule, making it polar. Therefore, it is expected to have higher solubility in polar solvents. A qualitative prediction of solubility in various solvent classes is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino group. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | Strong dipole-dipole interactions with the polar solute. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Primarily dispersion forces; some interaction with the aromatic ring. |

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[8][9] HSP is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][10] A solvent is likely to dissolve a solute if their HSP values are similar.

The HSP for a molecule can be estimated using group contribution methods or specialized software. Once the HSP of this compound is estimated, the "distance" (Ra) between its HSP and that of a solvent can be calculated to predict solubility.[11]

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following sections detail two widely accepted methods for determining the thermodynamic solubility of a solid in a liquid solvent.

Equilibrium Shake-Flask Method

The shake-flask method is considered a reliable and widely used technique for measuring equilibrium solubility.[12][13] It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solid.

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of excess solid is crucial to ensure saturation.[13][14]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours.[12][14][15] A shaker bath or orbital shaker is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via filtration or centrifugation.[12][14]

-

Quantification: Accurately measure the concentration of this compound in the clear, saturated solution. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a prepared calibration curve.[12][15]

Caption: Workflow for the Equilibrium Shake-Flask Method.

Crystal-Clear Point Method (Solvent Addition)

The crystal-clear point method, also known as the solvent addition method, is a faster technique for determining solubility at a constant temperature.[16][17][18] It involves adding a solvent to a suspension of the solute until all the solid has dissolved.

-

Initial Suspension: Prepare a suspension of a known mass of this compound in a known volume of the solvent at a constant temperature.

-

Solvent Titration: Gradually add the same solvent to the suspension at a constant, slow rate while continuously monitoring for the disappearance of solid particles.[16][17]

-

Clear Point Detection: The "clear point" is reached when the last crystal dissolves. This can be detected visually or with the aid of turbidity sensors or particle imaging systems.[19]

-

Calculation: The solubility is calculated from the total volume of solvent added to dissolve the known mass of the solute.

Caption: Workflow for the Crystal-Clear Point (Solvent Addition) Method.

Data Interpretation and Application

The experimentally determined solubility data, typically expressed in units such as g/100 mL, mg/mL, or mol/L, can be used to:

-

Select appropriate solvents for chemical reactions: Ensuring reactants remain in the solution phase.

-

Develop crystallization and purification processes: Identifying suitable solvent/anti-solvent systems.

-

Guide formulation development: For creating stable solutions or suspensions in drug delivery systems.

-

Validate thermodynamic models: Comparing experimental data with predictions from models like HSP.[20][21][22]

Conclusion

References

-

Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004–1011. [Link]

-

Pal, T., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Kauffman, J. F., & Jarrow, P. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 38-43. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

-

Ghanadzadeh, H., et al. (2007). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Molecular Liquids, 135(1-3), 118-123. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]

-

Murdock, R. J., et al. (2023). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling, 63(21), 6758-6769. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]

-

Murdock, R. J., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ChemRxiv. [Link]

-

Kyu, S., & Dif, T. (2017). Physics-Based Solubility Prediction for Organic Molecules. Journal of Pharmaceutical Sciences, 106(10), 2847-2855. [Link]

-

ResearchGate. (2015). Solubility Determination from Clear Points upon Solvent Addition. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

Technobis Crystallization Systems. (2018). Modeling approaches to increase the efficiency of Clear-Point-Based solubility characterization. [Link]

-

Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Grokipedia. (n.d.). 2,4-Dichloroaniline. [Link]

-

Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. (n.d.). [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four.... [Link]

-

Hansen Solubility Parameters. (n.d.). [Link]

- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. grokipedia.com [grokipedia.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. quora.com [quora.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 19. crystallizationsystems.com [crystallizationsystems.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2,4-Dichloro-3,5-difluoroaniline

Abstract: This technical guide provides an in-depth analysis of 2,4-Dichloro-3,5-difluoroaniline, a halogenated aromatic amine of significant interest in the chemical industry. The document delineates its fundamental chemical and physical properties, offers a representative synthetic pathway with mechanistic insights, and outlines robust analytical methods for its characterization. Furthermore, it explores the compound's critical applications, particularly as a key intermediate in the synthesis of high-value agrochemicals. This guide is intended for researchers, chemists, and professionals in drug development and materials science, providing expert insights and actionable protocols to support their work with this versatile chemical building block.

Chemical Identity and Core Properties

This compound is a substituted aniline featuring a unique halogenation pattern that imparts specific reactivity and makes it a valuable precursor in multi-step organic synthesis.

Nomenclature and Identifiers

Accurate identification of this compound is crucial. It is important to distinguish it from its isomer, 3,5-Dichloro-2,4-difluoroaniline (CAS No. 83121-15-7), which is also a common chemical intermediate and can be a source of confusion in sourcing and literature review.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 50408-95-2 | [1][2][3] |

| Molecular Formula | C₆H₃Cl₂F₂N | [1][2][4][5][6] |

| Molecular Weight | 198.00 g/mol | [2][4][5] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)F)Cl)N | [1] |

| InChIKey | CQYFSYCXGWMSBI-UHFFFAOYSA-N | [1] |

| PubChem CID | 13603255 | [1][2] |

Physicochemical Properties

The physical properties of halogenated anilines are heavily influenced by their substitution patterns, which affect crystal packing and intermolecular forces. The data below pertains to the closely related and more extensively documented isomer, 3,5-Dichloro-2,4-difluoroaniline, and serves as a strong predictive baseline.

| Property | Value | Source(s) |

| Appearance | White to pale gray or brown crystalline powder | [4][6] |

| Melting Point | ~75 °C | [4][5][6] |

| Boiling Point | ~268.1 °C (Predicted) | [4][5] |

| Density | ~1.596 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in methanol | [4] |

Synthesis and Mechanistic Insights

Representative Synthetic Workflow

The described two-step route is advantageous as it often produces a product with no isomers and involves a relatively straightforward synthesis process.[7]

Step 1: Electrophilic Aromatic Substitution (Chlorination) The synthesis begins with a commercially available difluorinated starting material, 2,4-difluoronitrobenzene. The nitro group is a powerful deactivating group and a meta-director. However, the ortho- and para-directing influence of the fluorine atoms, combined with reaction conditions, facilitates the introduction of chlorine atoms.

Step 2: Reduction of the Nitro Group The intermediate, 3,5-dichloro-2,4-difluoronitrobenzene, is then converted to the target aniline via the reduction of the nitro group. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean conversion.

Visualization of Synthetic Pathway

Caption: A common two-step synthesis route for dichlorodifluoroanilines.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions.

Part A: Chlorination of 2,4-Difluoronitrobenzene

-

Reactor Setup: Charge a glass-lined reactor suitable for chlorination with 2,4-difluoronitrobenzene and a suitable solvent (e.g., a chlorinated solvent).

-

Catalyst Introduction: Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to facilitate the electrophilic substitution. The catalyst polarizes the Cl-Cl bond, generating a potent electrophile.

-

Reaction Execution: Sparge chlorine gas through the solution at a controlled rate. The reaction temperature is a critical parameter and must be carefully monitored to prevent the formation of isomers.[7]

-

Monitoring: Track the disappearance of the starting material using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, quench the reaction by carefully adding water or a basic solution to neutralize the catalyst. Separate the organic layer, wash it to remove impurities, and dry it over an anhydrous salt (e.g., MgSO₄).

-

Isolation: Remove the solvent under reduced pressure to yield the crude 3,5-dichloro-2,4-difluoronitrobenzene intermediate.

Part B: Reduction to 3,5-Dichloro-2,4-difluoroaniline

-

Reactor Setup: In a high-pressure autoclave certified for hydrogenation, dissolve the nitro-intermediate from Part A in a solvent like methanol or ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[7] These catalysts provide a surface for the adsorption of hydrogen gas and the organic substrate, lowering the activation energy of the reaction.

-

Reaction Execution: Seal the autoclave, purge it with an inert gas like nitrogen, and then pressurize with hydrogen gas. Heat the reaction mixture to the target temperature. Both hydrogen pressure and temperature are key to achieving complete reduction without undesirable side reactions like dehalogenation.[7]

-

Monitoring: Monitor the reaction's progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Cool the reactor, vent the excess hydrogen, and purge again with nitrogen. The catalyst, which can be pyrophoric, must be handled with extreme care under an inert atmosphere or solvent.[7] Filter the reaction mixture to remove the catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude aniline. The final product can be purified by recrystallization or distillation to achieve the desired purity (e.g., >99%).

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and quality of the synthesized compound.

Quality Control Workflow

A standard workflow ensures that the final product meets specifications for subsequent applications.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dichlorodifluoroanilines

An In-depth Guide for Researchers and Drug Development Professionals on the Safe Handling of 3,5-Dichloro-2,4-difluoroaniline (CAS No. 83121-15-7)

Introduction: Understanding the Molecule

Substituted anilines are foundational building blocks in modern medicinal chemistry and materials science. 3,5-Dichloro-2,4-difluoroaniline, a solid crystalline powder, is a highly functionalized intermediate valuable in the synthesis of complex organic molecules.[1][2] It is identified by CAS Number 83121-15-7 and is also referred to by its isomer's name, 2,4-Dichloro-3,5-difluoroaniline.[1] The strategic placement of four halogen atoms on the aniline ring imparts unique chemical properties but also necessitates a rigorous and informed approach to its handling. This guide provides a comprehensive framework for its safe use, grounded in the principles of risk assessment, hazard control, and emergency preparedness.

The toxicological profile of halogenated anilines is driven by the aniline moiety, which can be absorbed dermally, inhaled, or ingested, and the specific halogen substituents that modify its reactivity and metabolic fate.[3] Studies on related compounds, such as 3,4-dichloroaniline, have shown potential for liver and kidney toxicity.[4] The chlorine and fluorine atoms can also contribute to the formation of hazardous decomposition products like hydrochloric and hydrofluoric acid under fire conditions. Therefore, a robust safety protocol is not merely procedural—it is a critical component of sound scientific practice.

Section 1: Hazard Identification and Risk Analysis

A thorough understanding of the potential hazards is the cornerstone of safe laboratory operations. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-Dichloro-2,4-difluoroaniline presents several acute health risks.

Table 1: GHS Classification for 3,5-Dichloro-2,4-difluoroaniline [5]

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[5] The designation as a Category 1 risk for serious eye damage is of critical importance, indicating that even brief contact can cause irreversible harm.[5] Skin irritation is also a significant concern, and the harm from oral ingestion underscores the need for strict hygiene measures.[5]

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management prioritizes proactive measures over reactive ones. The hierarchy of controls is a fundamental concept in chemical safety that systematically minimizes risk. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: Hierarchy of Controls model applied to handling hazardous chemical compounds.

For 3,5-Dichloro-2,4-difluoroaniline, engineering controls are paramount. All handling of the solid, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne dust particles.[6] Administrative controls, such as documented training and Standard Operating Procedures (SOPs), ensure that all personnel are aware of the hazards and follow established safety protocols.[6]

Section 3: Standard Operating Protocol for Handling

This protocol outlines the essential steps for safely handling 3,5-Dichloro-2,4-difluoroaniline powder.

3.1 Pre-Handling Preparations

-

Verification: Confirm the locations of the nearest safety shower and eyewash station.[7] Ensure they are unobstructed.

-

PPE Adornment: Put on all required PPE as detailed in Table 2 before entering the designated work area.

-

Fume Hood Check: Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

-

Area Preparation: Decontaminate the work surface within the fume hood. Lay down absorbent, disposable bench paper to contain any minor spills.

-

Material Assembly: Gather all necessary equipment (spatulas, weigh boats, glassware, waste container) and place them inside the fume hood to minimize movement in and out of the containment area.

3.2 Weighing and Transfer Procedure

-

Containment: Perform all weighing and transfer operations deep within the fume hood.

-

Static Control: If working with large quantities, use an anti-static gun or ionizer to prevent static electricity from causing the fine powder to become airborne.

-

Gentle Handling: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

-

Secure Closure: Tightly close the primary container immediately after dispensing.

-

Controlled Transfer: Carefully add the weighed solid to the reaction vessel. If adding to a solvent, do so slowly to avoid splashing.

-

Immediate Cleanup: Use a damp cloth or a specialized laboratory vacuum with a HEPA filter to clean any residual powder from the work surface. Do not use a dry brush, as this will aerosolize the particles.

3.3 Post-Handling Procedures

-

Waste Disposal: Place all contaminated disposable items (weigh boats, bench paper, gloves) into a designated, sealed hazardous waste container.[5]

-

Decontamination: Thoroughly clean all non-disposable equipment and the work surface.

-

PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[5]

Section 4: Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure.

Table 2: Required PPE for Handling 3,5-Dichloro-2,4-difluoroaniline [5]

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Viton). Nitrile may be suitable for incidental contact but should be checked for breakthrough time. | Prevents skin contact and irritation. Halogenated anilines can be absorbed through the skin. |

| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against airborne dust particles and splashes, preventing serious eye damage.[5] |

| Skin/Body Protection | Fully-fastened laboratory coat. | Protects clothing and skin from contamination. |

| Respiratory Protection | NIOSH-approved respirator with P100 (particulate) filters. | Required if there is a risk of dust inhalation, such as during a spill or if engineering controls are insufficient.[5] |

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

Caption: Emergency response workflow for spills and personnel exposures.

5.1 First Aid Measures [5]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2 Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.

-

Hazards: Combustion may produce toxic gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.

Section 6: Storage and Waste Management

6.1 Storage Store 3,5-Dichloro-2,4-difluoroaniline in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[5] The storage area should be accessible only to trained and authorized personnel.